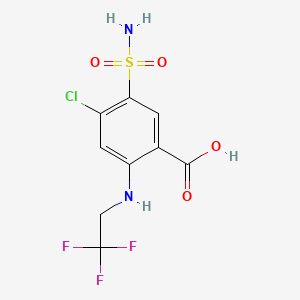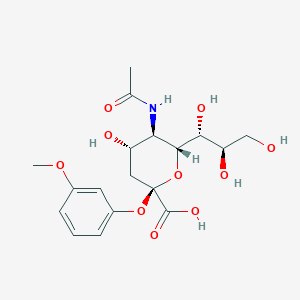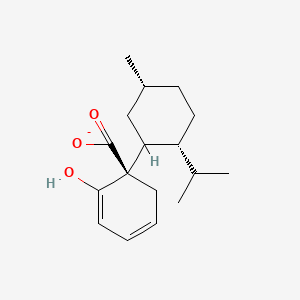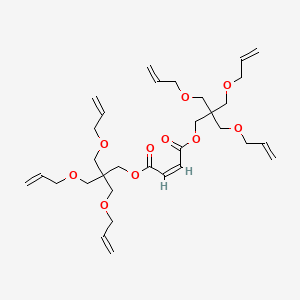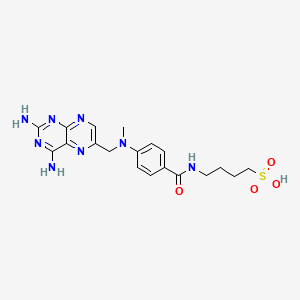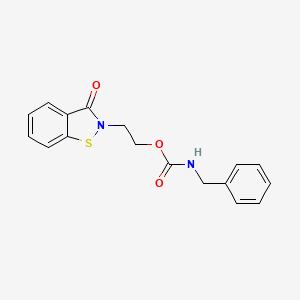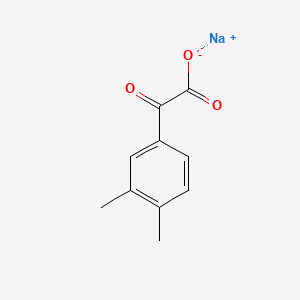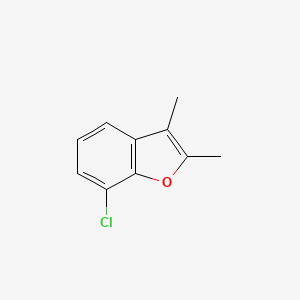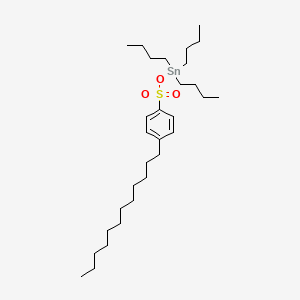
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane is an organotin compound with the molecular formula C30H56O3SSn and a molecular weight of 615.53 g/mol . This compound is known for its unique structure, which includes a tin atom bonded to three butyl groups and a sulphonyl-oxy group attached to a p-dodecylphenyl ring .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane typically involves the reaction of tributyltin oxide with p-dodecylbenzenesulfonyl chloride under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents such as toluene or dichloromethane. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity . The final product is purified through distillation or recrystallization techniques to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides and sulfonic acids.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The sulphonyl-oxy group can be substituted with other nucleophiles, leading to the formation of different organotin compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various organotin compounds, tin oxides, and sulfonic acids . These products have diverse applications in different fields .
Applications De Recherche Scientifique
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane has several scientific research applications, including:
Mécanisme D'action
The mechanism of action of tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes . The compound can inhibit enzyme activity by binding to the active sites, leading to the disruption of metabolic pathways . Additionally, its lipophilic nature allows it to integrate into cellular membranes, affecting membrane fluidity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tributyl(((p-tert-butylbenzoyl)oxy)stannane
- Tributyl(((p-naphthenoyloxy)oxy)stannane
- Tributyl(((p-tert-decanoyloxy)oxy)stannane
Uniqueness
Tributyl(((p-dodecylphenyl)sulphonyl)oxy)stannane is unique due to its long alkyl chain (dodecyl group) attached to the phenyl ring, which imparts distinct lipophilic properties and enhances its interaction with biological membranes . This structural feature differentiates it from other similar compounds and contributes to its specific applications in various fields .
Propriétés
Numéro CAS |
85938-51-8 |
|---|---|
Formule moléculaire |
C30H56O3SSn |
Poids moléculaire |
615.5 g/mol |
Nom IUPAC |
tributylstannyl 4-dodecylbenzenesulfonate |
InChI |
InChI=1S/C18H30O3S.3C4H9.Sn/c1-2-3-4-5-6-7-8-9-10-11-12-17-13-15-18(16-14-17)22(19,20)21;3*1-3-4-2;/h13-16H,2-12H2,1H3,(H,19,20,21);3*1,3-4H2,2H3;/q;;;;+1/p-1 |
Clé InChI |
PWFLFJXKKNUHOQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCC1=CC=C(C=C1)S(=O)(=O)O[Sn](CCCC)(CCCC)CCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


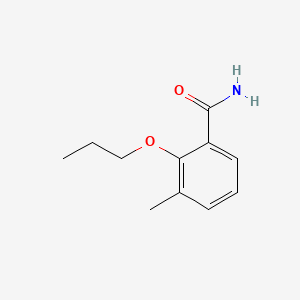
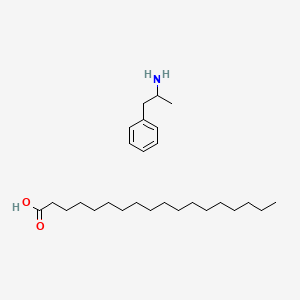
![Methyl 2-[(2,2-dimethyl-1-oxopropyl)amino]benzoate](/img/structure/B12670913.png)
